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molecular formula C8H5BrO2 B103412 6-bromo-3H-isobenzofuran-1-one CAS No. 19477-73-7

6-bromo-3H-isobenzofuran-1-one

Cat. No. B103412
M. Wt: 213.03 g/mol
InChI Key: BELKVKMBIAENSA-UHFFFAOYSA-N
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Patent
US09034921B2

Procedure details

Step 1) To a solution of 6-bromophthalide (144, 550 mg, 2.58 mmol) in dichloromethane (20.0 mL) was slowly added DIBAL-H (2.7 mL, 1.0M solution in hexane) at −78° C., and the reaction mixture was stirred for 1.5 h at −78° C. The resulting mixture was quenched with sat. Na2SO4 and allowed to warm to room temperature. To the mixture was added anhydrous Na2SO4, and the mixture was stirred for 12 h, then filtered and concentrated in vacuo. The crude was purified by silica gel column chromatography to provide 6-bromo-1,3-dihydroisobenzofuran-1-ol (145, 530 mg, 96%) as yellow oil.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][O:7][C:8]2=[O:9])=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>ClCCl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][O:7][CH:8]2[OH:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC1=CC=C2COC(=O)C2=C1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1.5 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with sat. Na2SO4
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
To the mixture was added anhydrous Na2SO4
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C2COC(C2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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